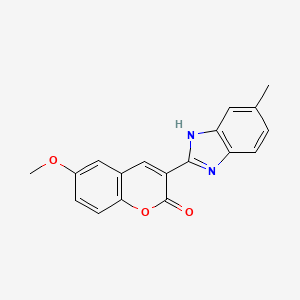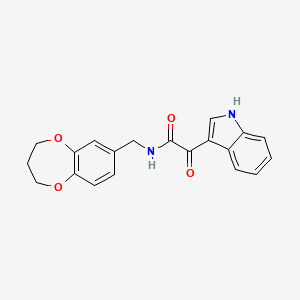![molecular formula C20H16N2O4S B11234661 N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide](/img/structure/B11234661.png)
N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide is a complex organic compound with a unique structure that includes a dibenzo[b,f][1,4]oxazepine core. This compound is of significant interest in various fields of scientific research due to its potential pharmacological activities and applications in organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes . This reaction is often carried out under basic conditions in a microwave oven, which provides the advantage of a short reaction time and high yields . Other methods include copper catalysis, 1,3-dipolar cycloaddition, and an Ugi four-component reaction followed by intramolecular O-arylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis and copper catalysis could be adapted for larger-scale production, ensuring high efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the oxazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide: Similar structure but contains a sulfur atom in place of the oxygen atom in the oxazepine ring.
Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-9-carboxylate: Similar core structure with a carboxylate group.
Uniqueness
N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C20H16N2O4S |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
N-methyl-6-oxo-N-phenyl-5H-benzo[b][1,4]benzoxazepine-8-sulfonamide |
InChI |
InChI=1S/C20H16N2O4S/c1-22(14-7-3-2-4-8-14)27(24,25)15-11-12-18-16(13-15)20(23)21-17-9-5-6-10-19(17)26-18/h2-13H,1H3,(H,21,23) |
InChI-Schlüssel |
SKYVYTTZZHKPSG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(benzylsulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B11234582.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide](/img/structure/B11234590.png)
![1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11234597.png)
![N-(3-chlorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11234599.png)
![2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11234613.png)

![N6-allyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11234617.png)


![1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-N-(propan-2-yl)cyclopentanamine](/img/structure/B11234630.png)
![3-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol](/img/structure/B11234633.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11234673.png)
![N-(3-chloro-2-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11234674.png)
![(3Z)-3-[(3-acetylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B11234682.png)
